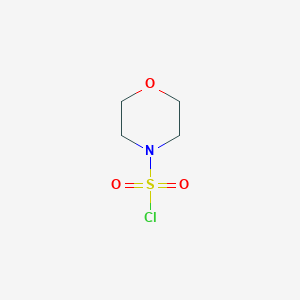

Morpholine-4-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

morpholine-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIBCCFSAMRWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510162 | |

| Record name | Morpholine-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1828-66-6 | |

| Record name | Morpholine-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | morpholine-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Morpholine-4-sulfonyl Chloride: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-4-sulfonyl chloride, also known as 4-morpholinesulfonyl chloride, is a key intermediate and building block in organic synthesis, particularly within the field of medicinal chemistry. Its utility stems from the morpholinosulfonyl group, a common structural motif in a variety of biologically active compounds. This sulfonyl chloride serves as a versatile reagent for the introduction of the morpholinosulfonyl moiety onto amines, alcohols, and other nucleophiles, enabling the synthesis of diverse sulfonamides. This guide provides a detailed overview of its synthesis and comprehensive characterization, tailored for professionals in chemical research and drug development.

Synthesis of this compound

The most prevalent and straightforward synthesis of this compound involves the reaction of morpholine with sulfuryl chloride. This reaction is typically performed in an inert solvent, such as dichloromethane, and often in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

A common laboratory-scale procedure for the synthesis of this compound is as follows:

-

Reaction Setup : A 50 mL round-bottom flask is charged with 10.0 mL of dichloromethane (CH₂Cl₂) and cooled in an ice bath.[1][2]

-

Addition of Sulfuryl Chloride : To the cooled dichloromethane, 0.300 mL of sulfuryl chloride (SO₂Cl₂) is added slowly.[1][2]

-

Addition of Morpholine : In a separate vessel, 213 mg of morpholine is dissolved in 3.0 mL of dichloromethane. This solution is then slowly added to the reaction mixture while maintaining the temperature with the ice bath.[1][2]

-

Addition of Base : 520 mg of triethylamine is added to the reaction mixture, which is then allowed to warm to room temperature and stirred for approximately 2 hours.[1][2]

-

Work-up : Upon completion of the reaction, the mixture is diluted with 20.0 mL of chloroform and washed with 20.0 mL of ice water.[1][2]

-

Isolation and Purification : The organic (chloroform) phase is separated, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.[1][2] The filtrate is then concentrated under reduced pressure to yield the crude product.[1][2] Further purification can be achieved through recrystallization or column chromatography if necessary. One documented procedure reported a yield of approximately 23.3%.[1]

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize its key physical and spectroscopic properties.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₈ClNO₃S | [3][4] |

| Molecular Weight | 185.63 g/mol | [3][4] |

| Appearance | Colorless or White to Yellow Solid or Liquid | [5] |

| Boiling Point | ~300 °C | [6] |

| Density | ~1.53 g/cm³ | [6] |

| CAS Number | 1828-66-6 | [3][4] |

Spectroscopic Data

Spectroscopic methods are crucial for the structural elucidation of this compound.

Infrared (IR) Spectroscopy: Sulfonyl chlorides exhibit strong, characteristic absorption bands.[7]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| S=O Asymmetric Stretch | 1410 - 1370 |

| S=O Symmetric Stretch | 1204 - 1166 |

Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including an isotopic peak for the chlorine atom.[7]

Applications in Synthesis

This compound is a valuable reagent in organic synthesis, primarily for the formation of sulfonamides. It is used in multi-component reactions, such as in palladium-catalyzed Suzuki-Miyaura couplings to produce diverse sulfonamides.[8] This reactivity makes it a significant tool for generating compound libraries in drug discovery programs.

Safety Information

This compound is classified as a corrosive substance.[5] It causes skin irritation and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | 1828-66-6 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C4H8ClNO3S | CID 12798265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 1828-66-6 [sigmaaldrich.com]

- 6. This compound CAS#: 1828-66-6 [m.chemicalbook.com]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

"Morpholine-4-sulfonyl chloride" CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Morpholine-4-sulfonyl chloride, a key reagent in organic synthesis. This document details its chemical and physical properties, safety and handling protocols, and provides an example of its synthesis.

Core Properties and Specifications

This compound, identified by the CAS number 1828-66-6, is a versatile chemical intermediate.[1][2] Its primary application lies in the introduction of the morpholinosulfonyl group into organic molecules, a common moiety in medicinal chemistry.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 1828-66-6[1][2] |

| Molecular Formula | C4H8ClNO3S[1] |

| Molecular Weight | 185.63 g/mol [1] |

| Appearance | Colorless or White to Yellow Solid or Liquid |

| Purity | Typically ≥95% |

| Boiling Point | 299.7 ± 29.0 °C at 760 mmHg |

| Density | 1.53 g/cm³ |

| Flash Point | 135.1 ± 24.3 °C |

| Storage Temperature | 2-8 °C under an inert atmosphere |

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling in a well-ventilated area.[3]

GHS Hazard Classification:

-

Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statements:

Precautionary Measures:

A comprehensive set of precautionary statements, including P260, P280, and P301+P330+P331, are associated with this compound. Users should consult the safety data sheet (SDS) for complete handling and emergency procedures.[3][4][5] Personal protective equipment, including chemical-resistant gloves, safety goggles, and appropriate respiratory protection, is mandatory when working with this reagent.[3][4]

Experimental Protocol: Synthesis of this compound

The following protocol describes a common laboratory-scale synthesis of this compound.[6][7]

Materials:

-

Dichloromethane (CH2Cl2)

-

Sulfuryl chloride (SO2Cl2)

-

Morpholine

-

Triethylamine

-

Chloroform

-

Ice water

-

Magnesium sulfate (MgSO4)

Procedure:

-

Add 10.0 mL of dichloromethane to a 50 mL round-bottom flask and cool the flask in an ice bath.

-

Slowly add 0.300 mL of sulfuryl chloride to the cooled dichloromethane.

-

In a separate container, dissolve 213 mg of morpholine in 3.0 mL of dichloromethane.

-

Slowly add the morpholine solution to the reaction mixture, maintaining the ice bath.

-

Add 520 mg of triethylamine to the reaction mixture.

-

Stir the reaction mixture at room temperature for approximately 2 hours.

-

Upon completion, dilute the product with 20.0 mL of chloroform.

-

Wash the chloroform solution with 20.0 mL of ice water.

-

Separate the chloroform phase and dry it over magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Distill the filtrate under reduced pressure to yield this compound.

This procedure is expected to yield approximately 160 mg of the product (a 23.3% yield).[6]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. CAS 1828-66-6 | this compound - Synblock [synblock.com]

- 2. This compound | C4H8ClNO3S | CID 12798265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 1828-66-6 [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic and Spectrometric Characterization of Morpholine-4-sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for Morpholine-4-sulfonyl chloride (CAS No. 1828-66-6), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of available data and detailed experimental protocols.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1828-66-6 |

| Molecular Formula | C₄H₈ClNO₃S |

| Molecular Weight | 185.63 g/mol |

| Structure | O(CH₂CH₂)₂NSO₂Cl |

Spectroscopic and Spectrometric Data

Mass Spectrometry (MS)

Mass spectrometry of this compound indicates a pattern of fragmentation characteristic of its structure. The following data has been reported by the National Institute of Standards and Technology (NIST) database.[1]

| m/z | Interpretation |

| 86 | [M - SO₂Cl]⁺ or [C₄H₈NO]⁺ |

| 56 | [C₃H₆N]⁺ |

| 42 | [C₂H₄N]⁺ |

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two sets of chemically equivalent methylene protons in the morpholine ring.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 3.6 | Triplet | 4H | -CH₂-O- |

| ~ 3.4 - 3.2 | Triplet | 4H | -CH₂-N- |

Note: Predicted chemical shifts are based on the analysis of similar morpholine-containing structures and the electronic effects of the sulfonyl chloride group.

Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to display two signals for the carbon atoms of the morpholine ring.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 66 - 64 | -CH₂-O- |

| ~ 47 - 45 | -CH₂-N- |

Note: Predicted chemical shifts are based on the analysis of similar morpholine-containing structures.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by strong absorptions corresponding to the sulfonyl group and vibrations of the morpholine ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1370 - 1350 | Strong | Asymmetric SO₂ stretch |

| 1180 - 1160 | Strong | Symmetric SO₂ stretch |

| 1120 - 1080 | Strong | C-O-C stretch |

| 2980 - 2850 | Medium | C-H stretch |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic and spectrometric data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 300 MHz or higher NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Typical parameters: spectral width of 10-15 ppm, pulse width of 30-45°, relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Typical parameters: spectral width of 200-220 ppm, pulse width of 30-45°, relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Procedure (Electron Ionization - EI):

-

Sample Introduction: Introduce a dilute solution of the compound into the GC, which separates it from the solvent and introduces it into the mass spectrometer's ion source. Alternatively, use a direct insertion probe for solid samples.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged fragments into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the abundance of each fragment ion.

-

Data Analysis: Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Physical Properties of Morpholine-4-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Morpholine-4-sulfonyl chloride (CAS No. 1828-66-6), with a specific focus on its melting point and solubility. This document collates available data, presents detailed experimental protocols for property determination, and offers a logical workflow for these procedures, designed to assist researchers in the effective handling and application of this compound in synthetic chemistry.

Physicochemical Properties

This compound is a reactive compound used as an intermediate in organic synthesis, particularly for the preparation of various heterocyclic compounds and sulfonamides.[1] Its physical state is typically a colorless or white to yellow solid or liquid.[2] A summary of its key physicochemical properties is provided below.

Table 1: Quantitative Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₈ClNO₃S | [3][4] |

| Molecular Weight | 185.63 g/mol | [3][4] |

| Melting Point | 72.36 °C | [5] |

| Boiling Point | 273.17 °C (Estimated) | [5] |

| 299.7 °C at 760 mmHg | [4][6] | |

| Density | 1.42 g/cm³ | [5] |

| 1.53 g/cm³ | [4][6] | |

| Water Solubility | 47928.6 mg/L (Estimated) | [5] |

| Flash Point | 119.57 °C (Estimated) | [5] |

| 135.1 °C | [4][6] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in chemical reactions, influencing reaction kinetics, purification, and formulation. As a sulfonyl chloride, its solubility is dictated by the polarity of the solvent. However, it is crucial to note that protic solvents, such as water and alcohols, can react with the sulfonyl chloride group, leading to hydrolysis into the corresponding sulfonic acid.[7] Therefore, the use of anhydrous solvents is imperative for non-reactive dissolution.

While specific quantitative solubility data in various organic solvents is limited in publicly available literature, a general understanding can be inferred from its structure. It is expected to have higher solubility in polar aprotic solvents.

Experimental Protocols

The following sections detail standardized methodologies for the precise determination of the melting point and solubility of this compound.

Melting Point Determination (Capillary Method)

The melting point of a pure crystalline solid is a sharp, characteristic physical property that serves as a crucial criterion for both identification and purity assessment. A pure compound typically exhibits a narrow melting range of 0.5-1.0°C. The following protocol is based on the capillary method using a standard melting point apparatus.[8][9]

Materials:

-

This compound (ensure the sample is dry)

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Mortar and pestle (if sample is granular)

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of dry this compound on a watch glass. If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.[9]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.[9][10] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure tight packing, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a piece of glass tubing) several times.[9] The packed sample height should be 2-3 mm.[8][9]

-

Initial Rapid Determination (Optional): To save time, an initial rapid determination can be performed by heating the sample quickly to find an approximate melting point.

-

Accurate Measurement:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.[9]

-

Set the heating rate to bring the temperature to about 5-20°C below the expected melting point.[8][9]

-

Reduce the heating rate significantly, to approximately 1-2°C per minute, as you approach the melting point.[8] This slow rate is critical for thermal equilibrium and an accurate reading.

-

-

Observation and Recording:

-

Observe the sample through the magnified viewfinder.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).[11]

-

Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (the clear point).[8]

-

The recorded values constitute the melting point range. For a pure sample, this range should be narrow.

-

Solubility Determination

Determining the solubility of this compound requires careful selection of anhydrous solvents to prevent hydrolysis. The following protocols describe both a qualitative and a quantitative method.

This method provides a rapid, preliminary assessment of solubility in various solvents.[7]

Materials:

-

This compound

-

A selection of anhydrous organic solvents (e.g., dichloromethane, chloroform, tetrahydrofuran, acetonitrile, ethyl acetate, hexane)

-

Small, dry test tubes or vials

-

Vortex mixer

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.[7]

-

Add 1 mL of the chosen anhydrous solvent to the test tube.[7]

-

Vigorously agitate the mixture for 1-2 minutes at a controlled ambient temperature using a vortex mixer.[7]

-

Visually inspect the mixture against a contrasting background and classify the solubility:[7]

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7]

Materials:

-

This compound

-

Selected anhydrous organic solvent

-

Sealable glass vials

-

Thermostatically controlled shaker or incubator

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Pre-weighed collection vials or evaporating dishes

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Equilibrium Saturation:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.[7]

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.[7]

-

-

Sample Separation:

-

After the equilibration period, let the vial stand undisturbed at the same constant temperature for at least one hour to allow the excess solid to settle.[7]

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, dry collection vial or evaporating dish. This step removes any fine, undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vial containing the filtered solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute, or use a desiccator.

-

Once the solvent has completely evaporated, re-weigh the vial containing the solid residue on an analytical balance.[7]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight.

-

Express the solubility in desired units, such as mg/mL or g/100 mL, by dividing the mass of the dissolved solid by the volume of the solvent aliquot taken.[7]

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Determination of an Organic Compound.

References

- 1. This compound | 1828-66-6 [chemicalbook.com]

- 2. This compound | 1828-66-6 [sigmaaldrich.com]

- 3. This compound | C4H8ClNO3S | CID 12798265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound (1828-66-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. This compound | 1828-66-6 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. thinksrs.com [thinksrs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. thinksrs.com [thinksrs.com]

Morpholine-4-sulfonyl Chloride: A Technical Guide to Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine-4-sulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the morpholine-4-sulfonyl group onto a variety of nucleophilic substrates. This functional group is of significant interest in medicinal chemistry due to its favorable physicochemical properties, including its ability to act as a bioisostere and enhance aqueous solubility. This technical guide provides an in-depth overview of the reactivity and stability of this compound, supported by experimental protocols and quantitative data. The document also explores the role of morpholine-sulfonyl-containing compounds in modulating key signaling pathways relevant to drug discovery, such as the NLRP3 inflammasome and the SOS1/RAS-mediated pathway.

Chemical Properties and Stability

This compound is a white to off-white solid at room temperature. While comprehensive quantitative data on its thermal stability is limited in publicly available literature, its stability is sufficient for its use in a wide range of chemical transformations under typical laboratory conditions.

Table 1: Physical and Stability Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₈ClNO₃S | |

| Molecular Weight | 185.63 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 71-74 °C | |

| Boiling Point | Decomposes | |

| Flash Point | >110 °C | |

| Storage Temperature | 2-8 °C, under inert atmosphere | |

| Decomposition | Data not available; decomposes at elevated temperatures. Sensitive to moisture. | [1] |

Stability Considerations:

-

Thermal Stability: While a specific decomposition temperature is not well-documented, sulfonyl chlorides, in general, can undergo thermal decomposition at elevated temperatures. Reactions involving this compound are typically conducted at or below room temperature to minimize potential degradation.

-

Hydrolytic Stability: this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it is crucial to handle the reagent under anhydrous conditions and store it in a tightly sealed container in a dry environment. The low solubility of some aryl sulfonyl chlorides in water can, in some cases, protect them from rapid hydrolysis, allowing for their preparation in aqueous media.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and water.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. It readily reacts with a variety of nucleophiles to form stable sulfonamides, sulfonate esters, and thiosulfonates.

Reaction with Amines (Sulfonamide Formation)

The most common application of this compound is the sulfonylation of primary and secondary amines to furnish the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

Experimental Protocol: Synthesis of N-Benzylmorpholine-4-sulfonamide

-

Materials:

-

Benzylamine

-

This compound

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure: a. To a solution of benzylamine (1.0 eq) in anhydrous DCM at 0 °C is added triethylamine (1.2 eq). b. This compound (1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C. c. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine. d. The reaction is quenched by the addition of water. e. The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. f. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. g. The crude product can be purified by recrystallization or column chromatography on silica gel.

Reaction with Alcohols and Phenols (Sulfonate Ester Formation)

This compound reacts with alcohols and phenols in the presence of a base to yield sulfonate esters. The reaction with phenols is generally more facile than with aliphatic alcohols.

General Reaction Scheme:

Experimental Protocol: Synthesis of Phenyl Morpholine-4-sulfonate

-

Materials:

-

Phenol

-

This compound

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure: a. To a solution of phenol (1.0 eq) in anhydrous DCM and pyridine (1.5 eq) at 0 °C is added this compound (1.1 eq) portion-wise. b. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 3-5 hours. c. The reaction is monitored by TLC. Upon completion, the mixture is diluted with DCM. d. The organic layer is washed with 1 M HCl (to remove pyridine), followed by saturated aqueous NaHCO₃ solution, and brine. e. The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. f. The resulting crude sulfonate ester is purified by column chromatography or recrystallization.[3]

Reaction with Thiols (Thiosulfonate Formation)

The reaction of this compound with thiols provides the corresponding thiosulfonates. This reaction is also typically performed in the presence of a base.

General Reaction Scheme:

Experimental Protocol: Synthesis of S-Phenyl Morpholine-4-thiosulfonate

-

Materials:

-

Thiophenol

-

This compound

-

Triethylamine (Et₃N)

-

Diethyl ether or Dichloromethane (DCM), anhydrous

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure: a. A solution of thiophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether is prepared and cooled to 0 °C. b. This compound (1.0 eq) dissolved in a minimum amount of anhydrous diethyl ether is added dropwise to the stirred solution. c. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours. d. The precipitated triethylammonium chloride is removed by filtration. e. The filtrate is washed with water and brine, then dried over anhydrous MgSO₄. f. The solvent is evaporated under reduced pressure to yield the crude thiosulfonate, which can be further purified by chromatography if necessary.

Role in Modulating Signaling Pathways

Derivatives of this compound have emerged as important scaffolds in the development of modulators of various signaling pathways implicated in disease.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines IL-1β and IL-18.[4] Dysregulation of the NLRP3 inflammasome is associated with a range of inflammatory diseases.[4] Compounds containing the morpholine-sulfonyl moiety have been investigated as inhibitors of the NLRP3 inflammasome pathway.

SOS1/RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in RAS genes are prevalent in many human cancers, leading to constitutive activation of this pathway. Son of sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that activates RAS proteins. Therefore, inhibiting the SOS1-RAS interaction is a promising therapeutic strategy for cancers driven by RAS mutations. Derivatives of this compound have been incorporated into molecules designed as SOS1 inhibitors.

Summary and Outlook

This compound is a valuable and reactive building block for the synthesis of sulfonamides and sulfonate esters. Its stability profile necessitates handling under anhydrous conditions to prevent hydrolysis. The morpholine-sulfonyl moiety is a key pharmacophore in the design of inhibitors for critical biological targets, including the NLRP3 inflammasome and the SOS1 protein in the RAS signaling pathway. The experimental protocols provided herein offer a practical guide for the utilization of this reagent in synthetic and medicinal chemistry research. Future investigations into the quantitative thermal stability and broader reactivity of this compound will further enhance its utility in the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Morpholine-4-sulfonyl Chloride: A Technical Guide to its Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis of Morpholine-4-sulfonyl Chloride

The most commonly cited laboratory synthesis of this compound involves the reaction of morpholine with sulfuryl chloride. This reaction is typically performed in a chlorinated solvent, such as dichloromethane, and in the presence of a tertiary amine base like triethylamine to neutralize the hydrogen chloride byproduct.

Reaction Scheme

The overall chemical transformation can be represented as follows:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound.

Materials:

-

Morpholine

-

Sulfuryl chloride (SO₂Cl₂)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Chloroform (CHCl₃)

-

Ice water

-

Magnesium sulfate (MgSO₄)

Equipment:

-

Round bottom flask

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 50 mL round bottom flask containing 10.0 mL of dichloromethane (CH₂Cl₂), cool the flask in an ice bath.

-

Slowly add 0.300 mL of sulfuryl chloride (SO₂Cl₂) to the cooled dichloromethane.

-

In a separate flask, dissolve 213 mg of morpholine in 3.0 mL of dichloromethane.

-

Slowly add the morpholine solution to the sulfuryl chloride mixture, maintaining the temperature with the ice bath.

-

Add 520 mg of triethylamine to the reaction mixture.

-

Remove the ice bath and stir the reaction mixture at room temperature for approximately 2 hours.

-

Upon completion of the reaction, add 20.0 mL of chloroform to dissolve the product.

-

Wash the chloroform solution with 20.0 mL of ice water in a separatory funnel.

-

Separate the organic (chloroform) phase and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product.

Quantitative Data

The following table summarizes the key quantitative data associated with this synthesis.

| Parameter | Value | Reference |

| Reactants | ||

| Morpholine | 213 mg | [1][2] |

| Sulfuryl Chloride | 0.300 mL | [1][2] |

| Triethylamine | 520 mg | [1][2] |

| Dichloromethane (initial) | 10.0 mL | [1][2] |

| Dichloromethane (for morpholine) | 3.0 mL | [1][2] |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | [1][2] |

| Reaction Time | ~2 hours | [1][2] |

| Workup | ||

| Chloroform | 20.0 mL | [1][2] |

| Ice Water | 20.0 mL | [1][2] |

| Product | ||

| This compound | 160 mg | [1][2] |

| Yield | ~23.3% | [1][2] |

Experimental Workflow

The following diagram illustrates the workflow of the synthesis process.

Caption: Workflow diagram for the synthesis of this compound.

Conclusion

This guide provides a comprehensive overview of a standard laboratory procedure for the synthesis of this compound. The detailed protocol and quantitative data offer valuable information for researchers and professionals in the field of drug development and organic synthesis. While the historical origins of this compound remain elusive in readily available sources, the described synthetic method is well-documented and widely practiced.

References

Morpholine-4-sulfonyl Chloride: A Versatile Reagent in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Morpholine-4-sulfonyl chloride has emerged as a valuable and versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its utility stems from the facile introduction of the morpholinosulfonyl moiety, a group that can significantly influence the physicochemical and biological properties of a molecule. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the synthesis of biologically active compounds. Detailed experimental protocols, quantitative data, and graphical representations of relevant biological pathways and experimental workflows are presented to facilitate its practical application in the laboratory.

Core Applications in Synthesis

The primary application of this compound lies in the preparation of sulfonamides through its reaction with primary and secondary amines. This reaction is generally high-yielding and proceeds under mild conditions. Beyond simple sulfonamide formation, this reagent is instrumental in the synthesis of a diverse array of heterocyclic compounds and has been successfully employed in more complex transformations such as palladium-catalyzed cross-coupling reactions.

Synthesis of Sulfonamides

The reaction of this compound with an amine in the presence of a base is a fundamental method for the synthesis of N-substituted morpholinosulfonamides.

A representative experimental workflow for the synthesis of a sulfonamide using this compound is depicted below:

Palladium-Catalyzed Suzuki-Miyaura Coupling

A more advanced application of this compound is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In this context, it serves as a precursor to a sulfamoyl chloride intermediate which then couples with a boronic acid. This methodology allows for the synthesis of aryl sulfonamides, a class of compounds with significant interest in medicinal chemistry.[1][2]

Applications in Drug Discovery

The morpholine moiety is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability.[3] The incorporation of the morpholinosulfonyl group using this compound has been a key step in the development of various therapeutic agents.

Inhibitors of Voltage-Gated Sodium Channel Nav1.7

Voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. Several series of potent and selective Nav1.7 inhibitors featuring a morpholine-based aryl sulfonamide scaffold have been developed.[4][5] The synthesis of these inhibitors often involves the reaction of a substituted aniline with this compound.

The role of Nav1.7 in pain signaling is multifaceted. It is a key player in the initiation and propagation of action potentials in nociceptive neurons.

Kinase Inhibitors in Cancer Therapy

The morpholine scaffold is a common feature in many kinase inhibitors. For instance, derivatives of morpholinopyrimidines have been synthesized and evaluated as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in a signaling pathway often dysregulated in cancer.[6][7] The PI3K/Akt signaling pathway is crucial for cell proliferation, survival, and growth.

The synthesis of the anticancer drug Gefitinib (Iressa), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, also involves intermediates that can be prepared using morpholine-containing reagents, highlighting the importance of this scaffold in targeting kinase-driven cancers.[8]

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound, providing a comparative overview of reaction conditions and yields.

Table 1: Synthesis of this compound

| Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Morpholine, Sulfuryl chloride | Triethylamine | Dichloromethane | 0 to RT | 2 | 23.3 | [9] |

| Morpholine, Sulfuryl dichloride | - | Acetonitrile | Reflux | 24 | - | [10] |

Table 2: Synthesis of Sulfonamides

| Amine | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| (R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | N,N-Diisopropylethylamine | Dichloromethane | RT | Overnight | 40.2 | [9][11] |

| Various anilines | Pyridine | Pyridine | - | 30 min | High | [12] |

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with 2-Naphthaleneboronic acid

| Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| PPh3 | THF | 80 | 12 | 15 | [1][2][13] |

| Xantphos | THF | 80 | 12 | 21 | [1][2][13] |

| Tris(2,6-dimethoxyphenyl)phosphine | THF | 80 | 12 | 65 | [1][2][13] |

| Tris(2,6-dimethoxyphenyl)phosphine | THF/MeCN | 80 | 12 | 78 | [1][2][13] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound [9]

-

To a 50 mL round-bottom flask containing 10.0 mL of dichloromethane (CH2Cl2), cooled in an ice bath, slowly add 0.300 mL of sulfuryl chloride (SO2Cl2).

-

In a separate flask, dissolve 213 mg of morpholine in 3.0 mL of dichloromethane.

-

Slowly add the morpholine solution to the reaction mixture, maintaining the temperature in an ice bath.

-

Add 520 mg of trimethylamine to the reaction mixture and stir at room temperature for approximately 2 hours.

-

Upon completion, dilute the reaction mixture with 20.0 mL of chloroform and wash with 20.0 mL of ice water.

-

Separate the organic phase, dry over magnesium sulfate (MgSO4), and filter.

-

Concentrate the filtrate under reduced pressure to yield this compound (160 mg, 23.3% yield).

Protocol 2: General Procedure for the Synthesis of Sulfonamides [9][11]

-

Dissolve the amine (e.g., 70.0 mg of (R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) in an appropriate solvent (e.g., 1.00 mL of dichloromethane) in a round-bottom flask.

-

Add this compound (e.g., 0.0390 mL), followed by a suitable base (e.g., 0.0590 mL of N,N-diisopropylethylamine).

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography (e.g., MeOH:CH2Cl2 = 2:98) to afford the desired sulfonamide.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling [1][2][13]

-

To a reaction vessel, add this compound (1.0 equiv), 2-naphthaleneboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)2, 2.5 mol%), a ligand (e.g., tris(2,6-dimethoxyphenyl)phosphine, 10 mol%), and a base (e.g., K2CO3, 2.0 equiv).

-

Add the solvent system (e.g., THF/MeCN).

-

Heat the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, quench the reaction and extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify by column chromatography to yield the desired aryl sulfonamide.

Conclusion

This compound is a readily accessible and highly effective reagent for the introduction of the morpholinosulfonyl group into a wide range of molecules. Its application extends from the straightforward synthesis of sulfonamides to more complex, transition-metal-catalyzed reactions. The prevalence of the morpholine moiety in numerous biologically active compounds underscores the importance of this reagent in modern drug discovery and development. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and exploration of novel chemical entities for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. physoc.org [physoc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound | 1828-66-6 [chemicalbook.com]

- 12. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Core Mechanism of Sulfonylation with Morpholine-4-sulfonyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of morpholine-4-sulfonyl chloride in sulfonylation reactions. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the reaction kinetics, the role of various reaction components, and practical experimental protocols.

Introduction to Sulfonylation and this compound

Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. The synthesis of sulfonamides is a critical process in drug discovery and development. The most common method for creating these functional groups is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1]

This compound is a versatile sulfonylating agent employed in organic synthesis. Its utility stems from the stability of the morpholine group and its ability to readily react with nucleophiles to form sulfonamides. Understanding the intricacies of its reaction mechanism is paramount for optimizing reaction conditions and achieving desired product yields.

The Core Mechanism of Action

The sulfonylation of an amine with this compound proceeds through a nucleophilic acyl substitution-like pathway. The fundamental steps of this mechanism are outlined below.

Nucleophilic Attack

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine at the electrophilic sulfur atom of the sulfonyl chloride. This concerted step leads to the formation of a transient pentacoordinate intermediate. The rate of this attack is influenced by the nucleophilicity of the amine; primary amines generally react faster than secondary amines due to lesser steric hindrance and greater nucleophilicity.[2]

Elimination of the Leaving Group

The unstable intermediate rapidly collapses, leading to the expulsion of the chloride ion, which is a good leaving group. This step results in the formation of a protonated sulfonamide.

Deprotonation

The final step in the formation of the neutral sulfonamide is the deprotonation of the nitrogen atom. This is typically facilitated by a base present in the reaction mixture, which neutralizes the generated hydrochloric acid (HCl).[3] The choice of base is crucial as it can influence the reaction rate and the potential for side reactions.

Below is a diagram illustrating the general mechanism of sulfonylation.

Caption: General mechanism of sulfonylation of an amine.

Key Factors Influencing the Reaction

Several factors can significantly impact the outcome of a sulfonylation reaction using this compound. Careful consideration of these parameters is essential for successful synthesis.

Amine Nucleophilicity

The nature of the amine substrate plays a pivotal role. Primary amines are generally more reactive than secondary amines.[2] Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.

Role of the Base

A base is typically required to neutralize the HCl generated during the reaction.[1] Common bases include tertiary amines like triethylamine (TEA) and pyridine, or inorganic bases such as potassium carbonate. The strength and steric hindrance of the base can affect the reaction. Strong, non-hindered bases can sometimes promote di-sulfonylation in primary amines.[3]

Solvent

The choice of solvent can influence reaction rates and solubility of reactants and products. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[3]

Temperature

The reaction temperature affects the rate of reaction. Lowering the temperature can help to control exothermic reactions and minimize side reactions, particularly the di-sulfonylation of primary amines.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various sulfonylation reactions involving sulfonyl chlorides and different types of amines. While specific data for this compound is included where available, general trends from other sulfonyl chlorides are also presented to provide a broader context.

Table 1: Sulfonylation of Primary Amines

| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Benzene sulfonyl chloride | Pyridine | - | 0-25 | - | 100 | [1] |

| p-Toluidine | Tosyl chloride | Pyridine | - | - | - | 100 | [1] |

| Aniline | Benzene sulfonyl chloride | Triethylamine | THF | 0 - RT | 6 | 86 | [1] |

| Aniline | Benzene sulfonyl chloride | - | Diethyl ether | 0 | - | 85 | [1] |

| Diamino aryne precursor | - | Triethylamine | DCM | - | - | 85 | [1] |

| Various primary amines | p-Toluenesulfonyl chloride | - | - | Microwave | 0.025-0.12 | 85-97 | [2] |

Table 2: Sulfonylation of Secondary Amines

| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Various secondary amines | p-Toluenesulfonyl chloride | - | - | Microwave | 0.03-0.12 | 82-95 | [2] |

Experimental Protocols

The following are generalized experimental protocols for the sulfonylation of primary and secondary amines with this compound.

General Protocol for Sulfonylation of a Primary Amine

This protocol is designed to minimize the risk of di-sulfonylation.

-

Preparation: Dissolve the primary amine (1.0 eq) and a suitable base (e.g., pyridine or triethylamine, 1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonylating Agent: Slowly add a solution of this compound (1.0-1.1 eq) in the same solvent to the cooled amine solution dropwise over 30-60 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

Theoretical Insights into the Reactivity of Morpholine-4-sulfonyl Chloride: A Technical Guide for Drug Discovery Professionals

Introduction

Morpholine-4-sulfonyl chloride is a versatile bifunctional reagent that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural motif, combining a reactive sulfonyl chloride group with the well-established morpholine scaffold, makes it a valuable building block for the synthesis of a diverse array of compounds, particularly in the development of novel therapeutic agents. The morpholine ring is a common feature in many approved drugs, often imparting favorable physicochemical properties such as improved solubility and metabolic stability. The sulfonyl chloride moiety, on the other hand, serves as a highly reactive electrophilic center, readily undergoing nucleophilic substitution to form stable sulfonamides, sulfonates, and other sulfur-containing functionalities. This guide provides a comprehensive overview of the theoretical and practical aspects of this compound's reactivity, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and application in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₈ClNO₃S | [1] |

| Molecular Weight | 185.63 g/mol | [1] |

| CAS Number | 1828-66-6 | [1] |

| Appearance | Colorless or White to Yellow Solid or Liquid | |

| Melting Point | 72.36 °C (Predicted) | [2] |

| Boiling Point | 300 °C | [2] |

| Density | 1.53 g/cm³ | [2] |

| Flash Point | 135 °C | [2] |

| Storage Temperature | Inert atmosphere, 2-8 °C |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table outlines its key spectroscopic features.

| Spectroscopy | Data | Reference |

| Infrared (IR) | Characteristic strong absorption bands for the sulfonyl chloride group are expected in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. | [3] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 185. A characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) would be observed. Top Peak: m/z = 56, 2nd Highest: m/z = 86, 3rd Highest: m/z = 42. | [1] |

| ¹H NMR | Specific experimental data for this compound is not readily available in the public domain. However, based on the structure and data for related compounds, the protons on the morpholine ring would appear as multiplets in the range of 3.0-4.0 ppm. The protons adjacent to the nitrogen would be expected to be the most deshielded. | |

| ¹³C NMR | Specific experimental data for this compound is not readily available in the public domain. Based on the structure, two distinct signals for the morpholine carbons would be expected in the range of 45-70 ppm. |

Reactivity Profile and Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This sulfur atom is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and water. The reaction typically proceeds via a nucleophilic substitution mechanism.

Reaction with Nucleophiles

The general reaction of a sulfonyl chloride with a nucleophile (Nu-H) can be depicted as follows:

References

Morpholine-4-sulfonyl chloride: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for Morpholine-4-sulfonyl chloride. The information is intended for researchers, scientists, and professionals in the field of drug development who may handle this compound. This document summarizes the known hazards, outlines procedures for safe handling and storage, and provides guidance on emergency response. All quantitative data is presented in tabular format for clarity, and key procedural workflows are illustrated with diagrams.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₄H₈ClNO₃S. The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Weight | 185.63 g/mol | [1] |

| CAS Number | 1828-66-6 | [1] |

| Flash Point | 135.1°C | [1] |

| Auto-ignition Temperature | No data available | [1] |

| Decomposition Temperature | No data available | [1] |

| pH | No data available | [1] |

| Kinematic Viscosity | No data available | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classification.

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Warning |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Warning |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Warning |

Toxicological Information

It is critical to note that there is a lack of comprehensive toxicological data for this compound. The available safety data sheets explicitly state that there is no data available for several key toxicological endpoints.

| Toxicological Endpoint | Data | Reference |

| Acute Toxicity (Oral) | No data available | [1] |

| Acute Toxicity (Inhalation) | No data available | [1] |

| Acute Toxicity (Dermal) | No data available | [1] |

| Skin Corrosion/Irritation | No data available | [1] |

| Serious Eye Damage/Irritation | No data available | [1] |

| Respiratory or Skin Sensitization | No data available | [1] |

| Germ Cell Mutagenicity | No data available | [1] |

Safe Handling and Storage

Handling Precautions

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

-

Ventilation: Handle in a well-ventilated area. Use only outdoors or in a well-ventilated area.[1]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1]

-

Avoid Contact: Avoid contact with skin and eyes.[1]

-

Avoid Inhalation: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Dust and Aerosol Formation: Avoid the formation of dust and aerosols.[1]

-

Fire Prevention: Use non-sparking tools and prevent fire caused by electrostatic discharge steam.[1]

Storage Conditions

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

-

Container: Keep the container tightly closed.[1]

-

Location: Store in a dry, cool, and well-ventilated place.[1] Store locked up.[1]

-

Incompatibilities: Store apart from foodstuff containers or incompatible materials.[1]

Personal Protective Equipment (PPE)

The following table details the recommended personal protective equipment when handling this compound.

| PPE Type | Specification | Reference |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US). | [1] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. | [1] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn. | [1] |

First Aid Measures

In case of exposure, immediate first aid is essential.

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. | [1] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [1] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [1] |

| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. Rinse mouth with water. | [1] |

Spill and Disposal Procedures

Spill Response

In the event of a spill, the following steps should be taken:

-

Ensure adequate ventilation and remove all sources of ignition.[1]

-

Evacuate personnel to safe areas.[1]

-

Wear appropriate personal protective equipment, including chemical-impermeable gloves.[1]

-

Prevent further spillage or leakage if it is safe to do so.[1]

-

Collect the spilled material using spark-proof tools and explosion-proof equipment.[1]

-

Place the collected material in suitable and closed containers for disposal.[1]

Disposal

Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Discharge into the environment must be avoided.[1]

Visualized Workflows

Safety and Handling Logical Flow

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

Caption: Logical workflow for safe handling of this compound.

Experimental Workflow with Safety Checkpoints

The following diagram outlines a typical experimental workflow involving this compound, highlighting critical safety checkpoints.

Caption: Experimental workflow with integrated safety checkpoints.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using Morpholine-4-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The synthesis of sulfonamides is a fundamental transformation in organic chemistry, often achieved by the reaction of a sulfonyl chloride with a primary or secondary amine. This document provides a detailed protocol for the synthesis of N-substituted sulfonamides using morpholine-4-sulfonyl chloride as the sulfonylating agent. The methodologies outlined are applicable to a variety of amine substrates, including primary, secondary, aliphatic, and aromatic amines.

General Reaction Scheme

The synthesis of sulfonamides from this compound and an amine proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General reaction for the synthesis of N-substituted morpholine-4-sulfonamides.

Experimental Protocols

Two primary protocols are provided below, one for reactions in an organic solvent and another for reactions in an aqueous medium. The choice of protocol will depend on the solubility and reactivity of the specific amine substrate.

Protocol 1: Synthesis in an Organic Solvent (e.g., Dichloromethane)

This protocol is suitable for a wide range of primary and secondary amines that are soluble in common organic solvents.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous dichloromethane (DCM)

-

Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq.) in anhydrous dichloromethane.

-

Add the tertiary amine base (1.5-2.0 eq.) to the solution and stir at room temperature.

-

Slowly add a solution of this compound (1.0-1.2 eq.) in anhydrous dichloromethane to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: Synthesis in an Aqueous Medium

This protocol is particularly useful for water-soluble amines.

Materials:

-

This compound

-

Water-soluble primary or secondary amine

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the amine (1.0 eq.) in an aqueous solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq.).

-

Cool the solution in an ice bath.

-

Add this compound (1.0-1.2 eq.) portion-wise to the stirred solution, maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as indicated by TLC.

-

Extract the aqueous mixture with dichloromethane or another suitable organic solvent (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product as described in Protocol 1.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted morpholine-4-sulfonamides.

| Amine Substrate | Amine Type | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Citation |

| (R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Secondary, Heterocyclic | Dichloromethane | DIPEA | RT | Overnight | 40.2 | |

| Morpholine | Secondary, Aliphatic | Acetonitrile | - | Reflux | 24 | - | |

| Aniline | Primary, Aromatic | Pyridine | Pyridine | 110-120 | 0.5 | 85-90 | [1] |

| p-Toluidine | Primary, Aromatic | Pyridine | Pyridine | 110-120 | 0.5 | 85-90 | [1] |

| 2-Naphthylamine | Primary, Aromatic | Pyridine | Pyridine | 110-120 | 0.5 | 85-90 | [1] |

| Dibutylamine | Secondary, Aliphatic | Water | NaOH (1.0 M) | RT | - | 94 | |

| 1-Octylamine | Primary, Aliphatic | Water | NaOH (1.0 M) | RT | - | 98 | |

| Hexamethylenimine | Secondary, Cyclic | Water | NaOH (1.0 M) | RT | - | 97 |

Mandatory Visualization

The following diagrams illustrate the key experimental workflows.

Caption: Experimental workflow for sulfonamide synthesis in an organic solvent.

Caption: Experimental workflow for sulfonamide synthesis in an aqueous medium.

References

Application Notes and Protocols: "Morpholine-4-sulfonyl chloride" in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of morpholine-4-sulfonyl chloride in multicomponent reactions (MCRs). These reactions are powerful tools in synthetic chemistry, enabling the rapid construction of complex molecules from simple starting materials in a single step. This compound serves as a key building block for the introduction of the morpholinosulfonyl moiety, a common feature in many biologically active compounds.

I. Palladium-Catalyzed Three-Component Synthesis of Aryl Sulfonamides

A robust and versatile method for the synthesis of aryl sulfonamides involves a palladium-catalyzed three-component reaction. In this approach, this compound is generated in situ from morpholine and sulfuryl chloride, which then undergoes a Suzuki-Miyaura coupling with an arylboronic acid. This methodology avoids the need to isolate the often-unstable sulfonyl chloride intermediate and demonstrates broad substrate scope and functional group tolerance.

Quantitative Data Summary

The following table summarizes the yields of various aryl sulfonamides synthesized using this three-component protocol. The reaction conditions were optimized for each substrate as detailed in the experimental protocol.

| Entry | Amine Component | Boronic Acid Component | Product | Yield (%) |

| 1 | Morpholine | 2-Naphthaleneboronic acid | N-(naphthalen-2-ylsulfonyl)morpholine | 71 |

| 2 | Morpholine | 4-Phenylboronic acid | N-(phenylsulfonyl)morpholine | 65 |

| 3 | Morpholine | 4-(Methylthio)phenylboronic acid | N-((4-(methylthio)phenyl)sulfonyl)morpholine | 78 |

| 4 | Piperidine | 2-Naphthaleneboronic acid | 1-(naphthalen-2-ylsulfonyl)piperidine | 68 |

| 5 | L-Proline methyl ester | 2-Naphthaleneboronic acid | (S)-methyl 1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylate | 71 |

| 6 | Thiomorpholine 1,1-dioxide | 2-Naphthaleneboronic acid | 4-(naphthalen-2-ylsulfonyl)thiomorpholine 1,1-dioxide | 55 |

Experimental Protocol: General Procedure for the Three-Component Synthesis of Sulfonamides

Materials:

-

Amine (e.g., Morpholine, 0.2 mmol, 1.0 equiv.)

-

Sulfuryl chloride (SO₂Cl₂, 0.2 mmol, 1.0 equiv.)

-

Arylboronic acid (0.4 mmol, 2.0 equiv.)

-

Sodium phosphate dibasic (Na₂HPO₄, 0.6 mmol, 3.0 equiv.)

-

Bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂, 10 mol%)

-

Tris(2,6-dimethoxyphenyl)phosphine (20 mol%)

-

Tetrahydrofuran (THF), anhydrous (1.0 mL)

-

Acetonitrile (MeCN), anhydrous (1.5 mL)

-

1,3,5-Trimethoxybenzene (internal standard for NMR yield determination)

Procedure:

-

To an oven-dried reaction tube, add the amine (0.2 mmol) and anhydrous THF (1.0 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride (0.2 mmol) to the cooled solution. Stir the reaction mixture at 0 °C for 30 minutes to form the corresponding sulfamoyl chloride in situ.

-

To this mixture, add the arylboronic acid (0.4 mmol), sodium phosphate dibasic (0.6 mmol), bis(benzonitrile)palladium(II) chloride (10 mol%), and tris(2,6-dimethoxyphenyl)phosphine (20 mol%).

-

Add anhydrous acetonitrile (1.5 mL) to the reaction tube.

-

Seal the tube and heat the reaction mixture at 70 °C for 16 hours.

-

After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Note: Yields can be determined by ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard before purification.

Reaction Workflow

The following diagram illustrates the workflow for the palladium-catalyzed three-component synthesis of sulfonamides.

Synthesis of Bioactive Compounds Using Morpholine-4-sulfonyl chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds utilizing morpholine-4-sulfonyl chloride as a key reagent. The information compiled herein is intended to serve as a comprehensive resource for researchers in medicinal chemistry, drug discovery, and organic synthesis.

Introduction